molecular formula C11H12BrN3O2 B13688130 3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid

3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid

Cat. No.: B13688130
M. Wt: 298.14 g/mol
InChI Key: IUFBJEMQMMJUEP-UHFFFAOYSA-N
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Description

3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties, making it a valuable compound for scientific research.

Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

3-[(6-bromo-1-methylindazol-3-yl)amino]propanoic acid

InChI

InChI=1S/C11H12BrN3O2/c1-15-9-6-7(12)2-3-8(9)11(14-15)13-5-4-10(16)17/h2-3,6H,4-5H2,1H3,(H,13,14)(H,16,17)

InChI Key

IUFBJEMQMMJUEP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)NCCC(=O)O

Origin of Product

United States

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